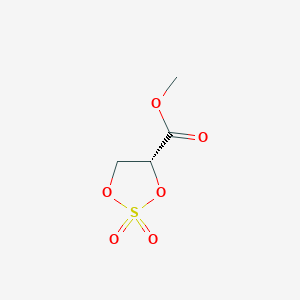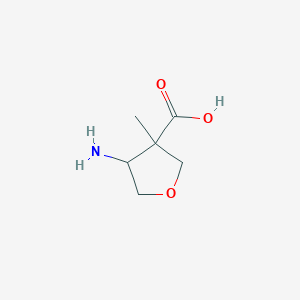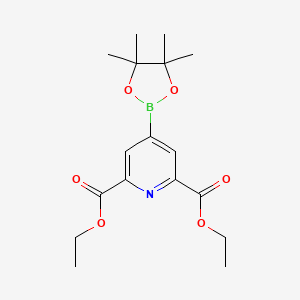
methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a dioxathiolane ring with a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. The dioxathiolane ring can participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate: can be compared with other esters and dioxathiolane derivatives.
Ethyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl(4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Eigenschaften
Molekularformel |
C4H6O6S |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
methyl (4R)-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O6S/c1-8-4(5)3-2-9-11(6,7)10-3/h3H,2H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
VSBYPBTUBMLVOU-GSVOUGTGSA-N |
Isomerische SMILES |
COC(=O)[C@H]1COS(=O)(=O)O1 |
Kanonische SMILES |
COC(=O)C1COS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13505444.png)






![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)

![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)

